N-propylsulfamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Macitentan

Scientific Field: Organic Chemistry

Summary of Application: N-propylsulfamide is used in the synthesis of Macitentan, an endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).

Results or Outcomes: The synthesis of Macitentan using this method has an overall yield of around 62%.

PPARα Agonist

Scientific Field: Pharmacology

Summary of Application: N-octadecyl-N′-propylsulfamide (CC7), a compound structurally related to N-propylsulfamide, is a selective PPARα agonist.

Methods of Application: The studies include molecular docking analyses, molecular biology studies with PPARα, and pharmacological studies on feeding behavior.

Results or Outcomes: Both CC7 and OEA induced the mRNA expression of CPT1a in HpeG2 cells through PPARα.

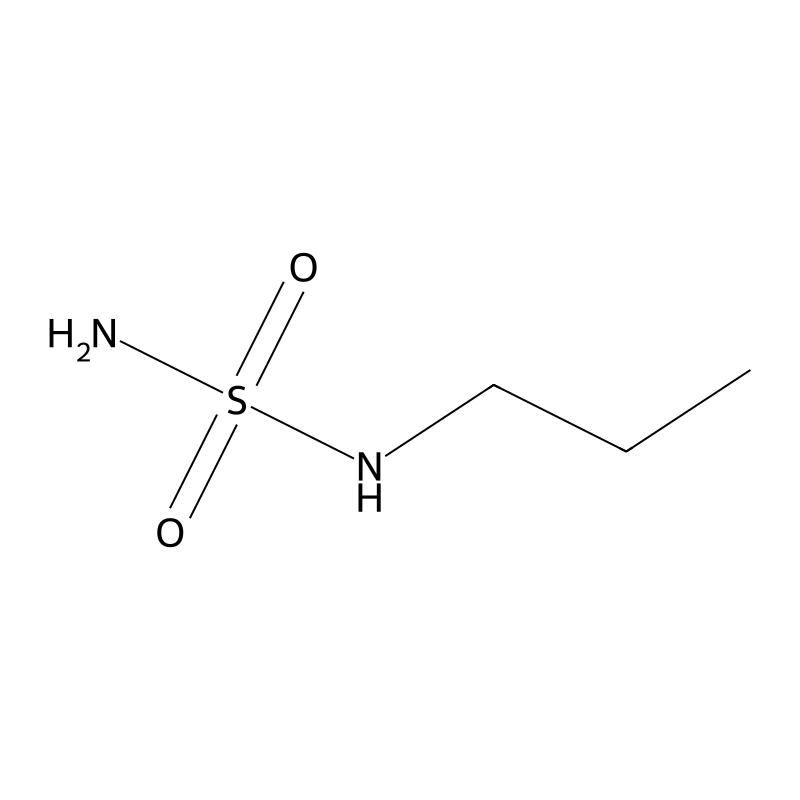

N-propylsulfamide is an organic compound with the chemical formula . It consists of a propyl group attached to a sulfamide functional group, which is characterized by a sulfur atom bonded to an oxygen atom and a nitrogen atom. This compound is primarily recognized for its potential applications in medicinal chemistry and agricultural science due to its unique chemical properties and biological activities.

- There is no documented information regarding the mechanism of action of N-propylsulfamide.

- Due to the lack of research, its potential biological role or interaction with other compounds remains unknown.

- Safety information on N-propylsulfamide, including toxicity, flammability, and reactivity, is currently unavailable.

- As with any unknown compound, it's advisable to handle it with caution and consult a safety data sheet (SDS) if one becomes available.

- Substitution Reactions: The sulfamide group can undergo nucleophilic substitution, where nucleophiles such as amines or thiols can replace the propyl group, leading to various substituted sulfamides.

- Oxidation Reactions: Under oxidative conditions, the sulfamide group can be converted into sulfonic acids using agents like hydrogen peroxide or potassium permanganate.

- Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the sulfamide to yield amines.

These reactions highlight the versatility of N-propylsulfamide in synthetic organic chemistry.

N-propylsulfamide exhibits notable biological activities, particularly in the context of metabolic regulation. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid metabolism. This activation leads to increased expression of genes involved in lipid oxidation, suggesting potential applications in treating metabolic disorders such as obesity and diabetes .

The synthesis of N-propylsulfamide typically involves the following steps:

- Starting Materials: Propylamine and sulfamic acid are common precursors.

- Reaction Conditions: The reaction is generally conducted under controlled temperatures and may involve solvents like dichloromethane.

- Purification: Following the reaction, products are purified using techniques such as column chromatography to isolate N-propylsulfamide in high purity .

Alternative methods may include variations in reactants and solvents depending on the desired yield and purity.

N-propylsulfamide has several applications:

- Pharmaceuticals: Due to its ability to modulate metabolic pathways, it is being explored for use in treatments for obesity and related metabolic disorders.

- Agriculture: Its properties may also lend themselves to use as a pesticide or herbicide, although further research is needed to establish efficacy and safety .

Studies on N-propylsulfamide have focused on its interactions with biological targets, particularly PPARα. Research indicates that it binds effectively to this receptor, influencing metabolic processes at the transcriptional level. Additionally, studies have shown its effects on body weight regulation and lipid metabolism in animal models, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with N-propylsulfamide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-octadecyl-N'-propyl-sulfamide | Sulfamide backbone | Stronger PPARα activation; potential anti-obesity effects |

| Sulfamethoxazole | Sulfamide backbone | Antimicrobial properties; used primarily as an antibiotic |

| N,N-Dimethylsulfamide | Dimethyl substitution | Used as a reagent in organic synthesis; lower biological activity |

These comparisons illustrate how N-propylsulfamide stands out due to its specific biological activities related to metabolic regulation.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant